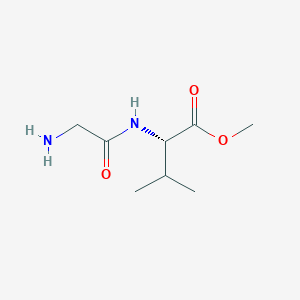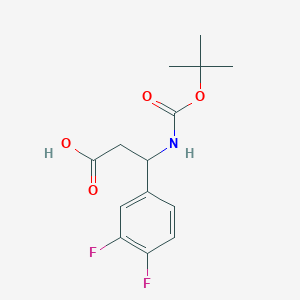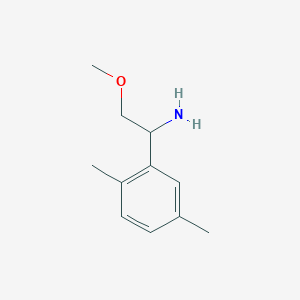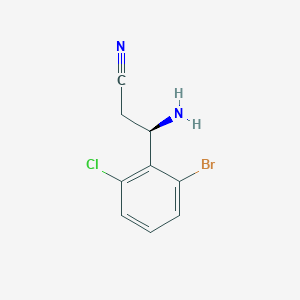
Methyl glycyl-L-valinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl glycyl-L-valinate is an organic compound with the molecular formula C8H16N2O3 It is a derivative of valine, an essential amino acid, and is often used in various chemical and biological research applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl glycyl-L-valinate can be synthesized through the esterification of valine with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Reactants: Valine and methanol.
Catalyst: Hydrochloric acid or sulfuric acid.
Reaction Conditions: The reaction is carried out at a controlled temperature and pH to ensure optimal yield.
Purification: The product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactants: Large quantities of valine and methanol.
Continuous Reaction Systems: Use of continuous reactors to maintain consistent reaction conditions.
Automated Purification: Advanced purification techniques such as chromatography and automated distillation systems.
Análisis De Reacciones Químicas
Types of Reactions
Methyl glycyl-L-valinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted valine derivatives.
Aplicaciones Científicas De Investigación
Methyl glycyl-L-valinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in protein synthesis and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic applications, including antiviral and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of methyl glycyl-L-valinate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to various physiological effects.
Affect Cellular Processes: Influence cellular processes such as protein synthesis, signal transduction, and gene expression.
Comparación Con Compuestos Similares
Methyl glycyl-L-valinate can be compared with other similar compounds, such as:
Methyl L-valinate: A simpler ester derivative of valine.
Glycyl-L-valine: A dipeptide consisting of glycine and valine.
L-Valine methyl ester hydrochloride: Another ester derivative with similar properties.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both glycine and valine. This combination allows it to exhibit distinct chemical and biological activities, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H16N2O3 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
methyl (2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)7(8(12)13-3)10-6(11)4-9/h5,7H,4,9H2,1-3H3,(H,10,11)/t7-/m0/s1 |
Clave InChI |
PIYGLVXTSVUKQN-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)OC)NC(=O)CN |
SMILES canónico |
CC(C)C(C(=O)OC)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (S)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13046706.png)




![tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13046741.png)
![6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13046748.png)
![7-Benzyl 2-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13046751.png)





